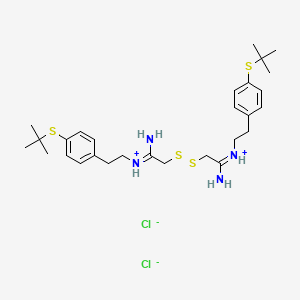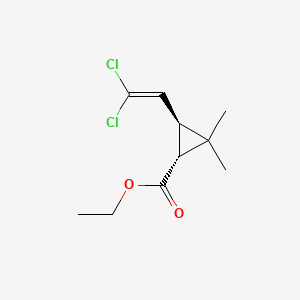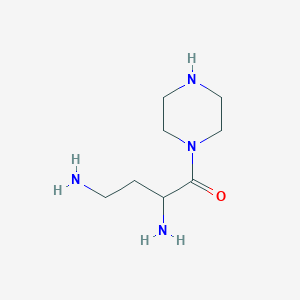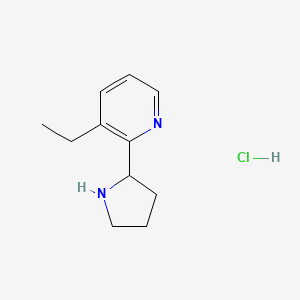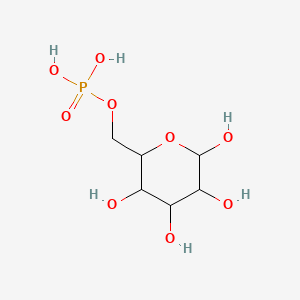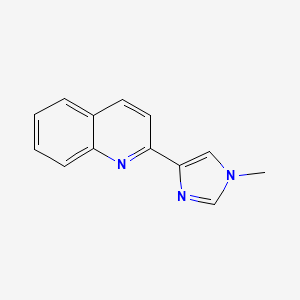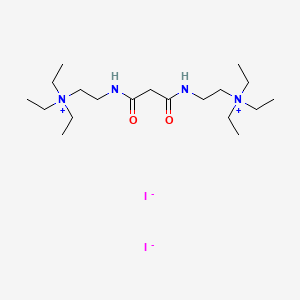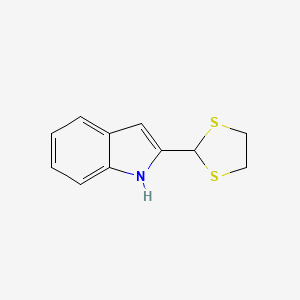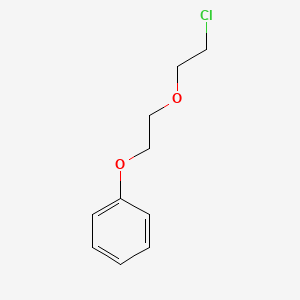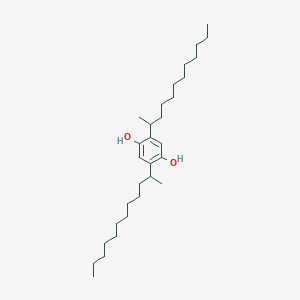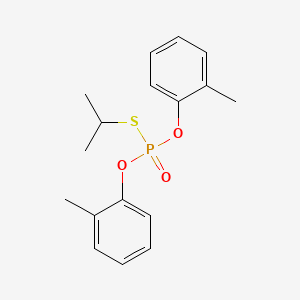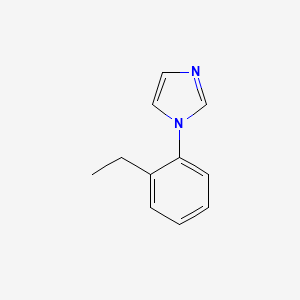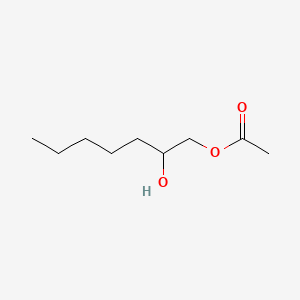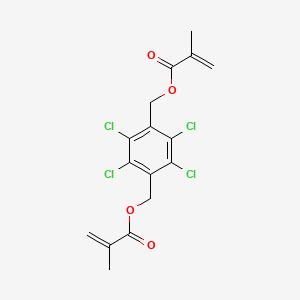
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate typically involves the reaction of tetrachlorobenzene with methylene bismethacrylate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-quality material .
Analyse Chemischer Reaktionen
Types of Reactions
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis, contributing to the development of advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent, leveraging its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the growth of cancer cells by targeting specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Tetrachloro-1,4-phenylene)bis(methylene) bisacrylate: Similar in structure but with different reactivity due to the presence of acrylate groups.
(Tetrachloro-1,4-phenylene)bis(methylene) bisethylacrylate: Another related compound with variations in ester groups affecting its properties.
Uniqueness
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate stands out due to its unique combination of tetrachlorobenzene and methylene bismethacrylate, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
58599-63-6 |
|---|---|
Molekularformel |
C16H14Cl4O4 |
Molekulargewicht |
412.1 g/mol |
IUPAC-Name |
[2,3,5,6-tetrachloro-4-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14Cl4O4/c1-7(2)15(21)23-5-9-11(17)13(19)10(14(20)12(9)18)6-24-16(22)8(3)4/h1,3,5-6H2,2,4H3 |
InChI-Schlüssel |
JFFXSAIBBQCTEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)COC(=O)C(=C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


